2-Biphenylboronic acid
Overview
Description
2-Biphenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a versatile compound in synthetic chemistry that has attracted increasing attention in recent years.
Synthesis Analysis
The synthesis of 2-Biphenylboronic acid involves Rhodium(III)-catalyzed annulation with three classes of activated alkenes . The reaction comprises transmetalation via two steps and following C-H activation producing reactive Rh-biphenyl complex with two Rh—C σ bonds . Another method involves the reaction of diisopropylamine borane with magnesium, phenylmagnesium bromide in tetrahydrofuran at 20°C for 0.166667 h .Chemical Reactions Analysis
2-Biphenylboronic acid is involved in various chemical reactions. For instance, it is a reactant in Suzuki-Miyaura cross-coupling reactions with arylhalides, dibromovinyl precursors, alkenyl tosylates and mesylates, and quinoline carboxylates . It also participates in intramolecular Friedel-Crafts alkylation for the synthesis of chiral tetralins, hydroxylation to phenols, and oxidative coupling with alkynes .Physical And Chemical Properties Analysis
2-Biphenylboronic acid is a white powder . It has a molecular weight of 198.03 g/mol . The boiling point is estimated to be 404.0±38.0 °C and the melting point is 156.87°C . The water solubility at 25°C is estimated to be 49.98 mg/L .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
2-Biphenylboronic acid: is widely used in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in creating carbon-carbon bonds, an essential step in synthesizing pharmaceuticals, agrochemicals, and organic materials. The compound acts as a boron reagent, coupling with various aryl and vinyl halides under palladium catalysis to form biphenyl structures, which are core components in many complex organic molecules.
Synthesis of Chiral Tetralins
The compound is involved in intramolecular Friedel-Crafts alkylation reactions to synthesize chiral tetralins . Tetralins, which are derivatives of naphthalene, have significant applications in creating enantioselective catalysts and ligands, which are crucial for producing pharmaceuticals with high purity and efficacy.
Hydroxylation to Phenols
Hydroxylation reactions using 2-Biphenylboronic acid lead to the formation of phenols . Phenols are valuable in the synthesis of antioxidants, polymers, and as intermediates in the preparation of active pharmaceutical ingredients. The boronic acid group facilitates the introduction of hydroxyl groups onto aromatic rings, which is a fundamental transformation in organic chemistry.
Oxidative Coupling with Alkynes
2-Biphenylboronic acid: is used in oxidative coupling reactions with alkynes . This process is used to create biaryl compounds with alkyne linkages, which are important in materials science for creating new types of polymers and electronic materials. The boronic acid acts as a nucleophile, coupling with the alkyne to form a new carbon-carbon bond.
Palladium-Catalyzed Cross-Coupling
This compound serves as a substrate in palladium-catalyzed cross-coupling reactions with benzylic acetates . The resulting product, diarylmethanes, are key intermediates in the synthesis of fine chemicals, including fragrances, pharmaceuticals, and liquid crystals.
Synthesis of Biologically Active Compounds
2-Biphenylboronic acid: is instrumental in the synthesis of various biologically active compounds . Its ability to undergo facile conversion to different functional groups makes it a versatile building block in medicinal chemistry. It is used to create compounds with potential therapeutic applications in cancer treatment, anti-inflammatory drugs, and antiviral medications.
Mechanism of Action
Target of Action
The primary target of 2-Biphenylboronic acid is the palladium (0) catalyst in the Suzuki-Miyaura cross-coupling reactions . The compound serves as a source of a phenyl group in these reactions .
Mode of Action
2-Biphenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the boron atom in the 2-Biphenylboronic acid molecule transfers a ligand to the palladium (0) catalyst . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by 2-Biphenylboronic acid . This reaction involves the coupling of aryl halides, dibromovinyl precursors, alkenyl tosylates and mesylates, and quinoline carboxylates . The downstream effects include the synthesis of chiral tetralins, hydroxylation to phenols, and oxidative coupling with alkynes .
Pharmacokinetics
It’s known that the compound is involved in reactions that are catalyzed by palladium (0), suggesting that its bioavailability may be influenced by the presence and concentration of this catalyst .
Result of Action
The action of 2-Biphenylboronic acid results in the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of complex organic compounds, including diarylmethanes .
Safety and Hazards
2-Biphenylboronic acid is classified as causing skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, wearing protective gloves/protective clothing/eye protection/face protection, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
(2-phenylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCYKHYFIWHGEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404607 | |
Record name | 2-Biphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4688-76-0 | |
Record name | 2-Biphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Biphenyl-2-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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